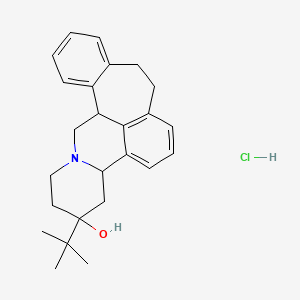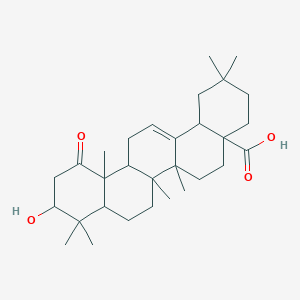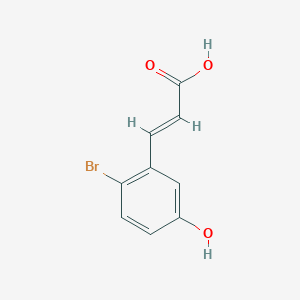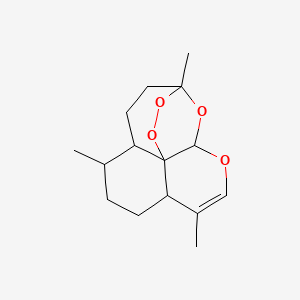
(-)-Butaclamol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Butaclamol hydrochloride: is a chemical compound known for its pharmacological properties, particularly as an antipsychotic agent. It is a potent dopamine receptor antagonist, which makes it valuable in the study of neurological and psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Butaclamol hydrochloride typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the butaclamol core structure through a series of chemical reactions such as alkylation, cyclization, and reduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of (-)-Butaclamol hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction parameters, and purification techniques like crystallization and chromatography to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions: (-)-Butaclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
科学研究应用
Chemistry: In chemistry, (-)-Butaclamol hydrochloride is used as a reference standard for studying the structure-activity relationship of dopamine receptor antagonists.
Biology: In biological research, it is employed to investigate the role of dopamine receptors in various physiological processes, including motor control and behavior.
Medicine: Medically, (-)-Butaclamol hydrochloride is studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: In the pharmaceutical industry, it serves as a lead compound for developing new antipsychotic drugs.
作用机制
Molecular Targets and Pathways: (-)-Butaclamol hydrochloride exerts its effects by binding to dopamine receptors in the brain, particularly the D2 subtype. This binding inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor function. By blocking dopamine receptors, (-)-Butaclamol hydrochloride helps alleviate symptoms of psychosis and other neurological disorders.
相似化合物的比较
Haloperidol: Another potent dopamine receptor antagonist used as an antipsychotic.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.
Risperidone: An atypical antipsychotic that also targets serotonin receptors.
Uniqueness: (-)-Butaclamol hydrochloride is unique due to its high affinity for dopamine receptors and its specific stereochemistry, which contributes to its potent pharmacological effects.
属性
IUPAC Name |
6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)



![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)

![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)

